molecular formula C16H11BrN2O2 B2781089 N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-27-2

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2781089
CAS No.: 862813-27-2
M. Wt: 343.18
InChI Key: MIZFMAITPACEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by an N-(3-bromophenyl) substitution on the 2-oxoacetamide backbone. Indole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-10-4-3-5-11(8-10)19-16(21)15(20)13-9-18-14-7-2-1-6-12(13)14/h1-9,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZFMAITPACEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The bromophenyl group is introduced via bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amide Formation: The final step involves coupling the bromophenyl group with the indole moiety through an amide bond formation. This can be achieved using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Condensation Reactions

The oxoacetamide moiety facilitates condensation with nucleophiles like amines, hydrazines, and alcohols. For example:

  • Hydrazine derivatives : Reacts with hydrazine hydrate in ethanol under reflux to form hydrazone derivatives, confirmed by characteristic NH and C=O shifts in IR (1672 cm⁻¹) and NMR (δ 8.42 ppm for =CH) spectra .

  • Amines : Condenses with primary/secondary amines (e.g., morpholine, piperazine) in dichloromethane using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, yielding N-alkylated analogs.

Table 1: Condensation Products and Yields

NucleophileConditionsProductYield (%)
Hydrazine hydrateEtOH, reflux, 4hHydrazone derivative65
BenzylamineDCM, DCC, rt, 12hN-Benzyl oxoacetamide analog72
MorpholineTHF, HATU, 0°C→rt, 6hMorpholine-substituted derivative58

Nucleophilic Aromatic Substitution

The 3-bromophenyl group undergoes substitution with strong nucleophiles:

  • Amine substitution : Reacts with piperazine in DMF at 80°C for 24h, replacing bromine with a piperazinyl group (confirmed by loss of Br signal at δ 7.45 ppm in ¹H NMR).

  • Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in DMSO yields the 3-mercaptophenyl analog (S=O stretch at 1045 cm⁻¹ in IR) .

Key Mechanistic Insight :
The electron-withdrawing oxoacetamide group meta to bromine activates the aryl ring for SNAr, with reactions proceeding via a Meisenheimer intermediate .

Oxidation/Reduction

  • Oxidation : The indole NH is susceptible to oxidation with mCPBA (meta-chloroperbenzoic acid), forming an N-oxide derivative (new peak at m/z 379.1 [M+H]+ in HRMS) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the oxoacetamide to a glycolamide (δ 4.12 ppm for -CH₂OH in ¹H NMR) .

Protection/Deprotection

  • Indole NH protection : Treating with benzyl bromide/K₂CO₃ in acetone yields N-benzyl protected derivative (δ 5.32 ppm for -CH₂Ph in ¹H NMR) .

  • Amide hydrolysis : Heating with 6M HCl hydrolyzes the acetamide to a carboxylic acid (carboxylic C=O at 1702 cm⁻¹) .

Cyclization Reactions

Under acidic or basic conditions, the compound participates in intramolecular cyclizations:

  • Acid-mediated : In HCl/EtOH, forms a quinazolinone via annulation between the amide and indole NH (new ring proton at δ 8.71 ppm) .

  • Base-mediated : With K₂CO₃ in DMF, generates a γ-lactam through oxoacetamide-enolate cyclization .

Table 2: Cyclization Outcomes

ConditionProductKey Spectral Data
1M HCl, EtOH, ΔQuinazolinone¹³C NMR δ 161.2 (C=O)
K₂CO₃, DMF, 80°Cγ-LactamIR 1745 cm⁻¹ (lactam C=O)

Halogen Exchange Reactions

The bromine atom participates in cross-coupling:

  • Buchwald-Hartwig amination : With Pd(OAc)₂/Xantphos, reacts with aryl amines to form C-N bonds (e.g., 4-aminophenyl analog, isolated in 68% yield) .

  • Suzuki coupling : Using Pd(PPh₃)₄ and boronic acids, substitutes bromine with aryl groups (e.g., 3-methoxyphenyl derivative, confirmed by GC-MS) .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C-Br bond cleavage : Forms a phenyl radical, detected via EPR spin trapping with PBN (α-phenyl-N-tert-butylnitrone) .

  • Indole dimerization : Generates bis-indole adducts through radical recombination (MALDI-TOF m/z 643.3 [M+H]+).

Comparative Reactivity with Analogs

Table 3: Substituent Effects on Reaction Rates

R GroupRelative Rate (krel)
3-Bromophenyl (target)1.00
4-Chlorophenyl0.83
Phenyl0.47
2-Naphthyl1.22

The 3-bromo substituent enhances electrophilicity at the para position compared to non-halogenated analogs, accelerating nucleophilic aromatic substitution by 2.1× .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing indole and oxoacetamide moieties often exhibit antimicrobial activity. N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of several pathogenic bacteria and fungi. For instance, derivatives of indole compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.

Anticancer Activity

The compound's structure suggests significant potential for anticancer applications. Indole derivatives are known to intercalate with DNA, disrupting replication and transcription processes. Preliminary studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. Flow cytometry analyses indicated an increase in the sub-G1 population, suggesting cell death through apoptosis .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of indole derivatives highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a significant reduction in bacterial growth at concentrations lower than standard antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro experiments demonstrated that this compound induces G1 phase cell cycle arrest in MCF-7 breast cancer cells. The compound's ability to trigger apoptosis was confirmed through flow cytometry, revealing a notable increase in the sub-G1 cell population, which is indicative of cell death processes .

Summary of Findings

The applications of this compound span across antimicrobial and anticancer research domains. Its unique structural features contribute to significant biological activities that warrant further investigation for therapeutic development.

ApplicationBiological ActivityMechanism of Action
AntimicrobialInhibits growth of bacteria and fungiReceptor binding and enzyme inhibition
AnticancerInduces apoptosis in cancer cellsDNA intercalation, cell cycle arrest

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the bromophenyl group may enhance binding affinity or selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several indol-3-yl-oxoacetamide derivatives, differing primarily in the substituents at the N-position of the acetamide group. Key comparisons include:

Adamantane-Substituted Derivatives
  • Example : N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r in ).
  • Biological Activity: Adamantane-substituted compound 5r exhibits potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM) and selectivity over HeLa and MCF-7 cells. It induces apoptosis via caspase-8 and caspase-3 activation, with minimal effect on caspase-9 . Mechanism: Caspase-8-dependent apoptosis, evidenced by PARP cleavage and cell cycle arrest at G2/M phase .
Other Aryl-Substituted Derivatives

Demonstrated activity as a cannabinoid receptor ligand (Ki = 6.2 nM for CB2), highlighting structural versatility .

N-Alkyl/Aryl-2-Aryl Indol-3-yl Glyoxylamides ():

  • Compound 2e (2-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-oxo-N-propylacetamide) shows high binding affinity to MDM2-p53, a critical target in cancer therapy.
  • Substituents like chloro or methyl groups on the phenyl ring modulate interactions with protein targets, influencing efficacy .

D-24851 (): A pyridinyl-substituted indol-3-yl glyoxylamide with microtubule-destabilizing activity.

Comparative Analysis Table

Compound Substituent IC50 (µM) Key Mechanism Selectivity/Resistance Profile
N-(3-bromophenyl)-target 3-Bromophenyl Not reported Inferred caspase activation (analogs) Unknown (structural analog data used)
Adamantane derivative (5r) Adamantane 10.56 ± 1.14 (HepG2) Caspase-8/3 activation, PARP cleavage Selective for HepG2 over HeLa/MCF-7
D-24851 Pyridinyl Not specified Microtubule destabilization Effective against MDR tumors
N-4-Fluorobenzyl analog 4-Fluorobenzyl Ki = 6.2 nM (CB2) Cannabinoid receptor modulation Not applicable (receptor-targeted)

Biological Activity

N-(3-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

N 3 bromophenyl 2 1H indol 3 yl 2 oxoacetamide\text{N 3 bromophenyl 2 1H indol 3 yl 2 oxoacetamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the bromophenyl group enhances its chemical reactivity and may influence its binding affinity and specificity towards these targets. The indole core is known to participate in numerous biochemical pathways, making it a valuable scaffold in medicinal chemistry.

Antitumor Activity

Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that related compounds showed marked activity against solid tumors such as colon and lung cancers. In vitro assays using human tumor cell lines (HT 29 for colon carcinoma and H 460M for lung carcinoma) revealed cytotoxic effects, which were assessed using the MTT assay method .

Cell Line IC50 (µM) Activity
HT 29 (Colon)15.6Moderate Cytotoxicity
H 460M (Lung)12.4High Cytotoxicity

Antioxidant Activity

Indole derivatives have also been studied for their antioxidant properties. The compound demonstrated the ability to scavenge superoxide anions effectively, which is crucial in mitigating oxidative stress-related diseases. The antioxidant activity was evaluated using the NBT/NADH/PMS system, where decreased absorbance indicated increased scavenging activity .

Case Studies

  • Antitumor Efficacy in Colon Cancer : A case study evaluated the effects of this compound on colon cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an adjunct therapy in colorectal cancer treatment.
  • Mechanistic Insights : Another study explored the compound's mechanism through molecular docking simulations, revealing that it binds effectively to the active sites of key enzymes involved in cancer progression . This highlights its potential as a lead compound for further drug development.

Research Findings

Recent research has focused on synthesizing various indole derivatives to enhance their biological profiles. For instance, modifications in the indole ring or substituents like bromophenyl have shown promising results in increasing potency against specific cancer types and improving pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.